molecular formula C11H12FNO2 B13572775 Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B13572775
M. Wt: 209.22 g/mol
InChI Key: WHHRAJGVSNIOTL-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes

Preparation Methods

The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and economical, saving time during the workup procedure and purification of intermediates.

Chemical Reactions Analysis

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives, which have significant applications in medicinal chemistry.

Scientific Research Applications

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:

These compounds share the tetrahydroquinoline core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-3,6,9,13H,4-5H2,1H3

InChI Key

WHHRAJGVSNIOTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2=C1C=CC(=C2)F

Origin of Product

United States

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